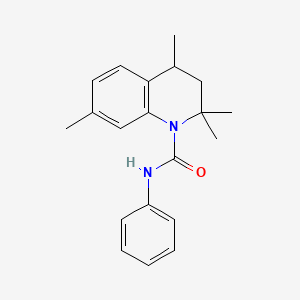

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Description

Properties

IUPAC Name |

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFGFANNUKGNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)NC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of substituents: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Formation of the carboxamide group: This can be done by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has identified derivatives of the 3,4-dihydroquinoline structure as potent anticancer agents. Specifically, compounds that share structural similarities with 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that N-(tetrahydroquinolin-1-yl) amide compounds exhibit inhibitory effects on NF-kB signaling pathways, which are crucial in cancer progression and inflammation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of the quinoline structure can effectively combat infections caused by resistant bacterial strains and fungi. This is particularly relevant as antibiotic resistance becomes a growing concern in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory potential of 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline has been explored in various studies. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This makes it a candidate for treating inflammatory diseases.

Cardiovascular Applications

Some derivatives have shown promise as antiarrhythmic agents. The structural characteristics of the compound allow for interactions with cardiac ion channels, potentially stabilizing heart rhythms . This application is particularly valuable for patients with arrhythmias.

Case Studies

Mechanism of Action

The mechanism of action of 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Bioactivity

Key Observations :

- Methyl vs. Benzyl Groups : The tetramethyl substituents in the target compound likely enhance lipophilicity compared to the N-benzyl group in [1,3], which may improve blood-brain barrier penetration but reduce solubility.

- tert-Butyl vs.

Comparison :

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Physicochemical and Pharmacokinetic Properties

Key Insights :

- Fluorine in [9] and methoxy in [10] reduce LogD compared to methyl groups, balancing lipophilicity and solubility.

Biological Activity

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H22N2O

- IUPAC Name : 2,2,4,7-tetramethyl-N-phenyl-1,2-dihydroquinoline-1-carboxamide

- SMILES Notation : CC1(C)N(C(Nc2ccccc2)=O)c(cc(C)cc2)c2C(C)=C1

Anticancer Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. In particular, this compound has shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds effectively inhibited poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. This inhibition leads to apoptosis in BRCA-deficient cancer cells .

The compound's mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. By targeting PARP enzymes, it disrupts the DNA repair process in cancer cells, particularly those with deficiencies in BRCA1 and BRCA2 pathways. This mechanism is critical as it selectively targets cancer cells while sparing normal cells .

Case Studies

- In Vitro Studies : In vitro assays have shown that the compound can inhibit cell growth in various cancer cell lines. The IC50 values for related compounds in inhibiting PARP activity were reported as low as 3.8 nM for PARP1 and 2.1 nM for PARP2 .

- In Vivo Studies : In vivo studies using xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls. The compound was well tolerated at therapeutic doses, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with a tetrahydroquinoline core synthesized via cyclization of substituted aniline derivatives with aldehydes or ketones. For example, condensation of 2,2,4,7-tetramethyl-substituted aniline with a carbonyl source (e.g., formaldehyde) can form the dihydroquinoline backbone .

- Step 2 : Introduce the N-phenylcarboxamide group via carboxamidation using phenyl isocyanate or a coupling reagent like EDCI/HOBt. Optimize stoichiometry and reaction time to reduce side products .

- Yield Optimization : Use high-purity starting materials, inert atmospheres (e.g., N₂), and polar aprotic solvents (e.g., DMF). Monitor reactions via TLC or HPLC. Purify via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of methyl groups (2,2,4,7 positions) and the dihydroquinoline ring. Compare chemical shifts to similar derivatives (e.g., tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, δ 1.4 ppm for tert-butyl ).

- HRMS : Validate molecular formula (C₂₁H₂₆N₂O). Use ESI+ mode for ionization .

- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (argon). Use desiccants to prevent hydrolysis of the carboxamide group.

- Temperature : Maintain at –20°C for long-term stability. Avoid repeated freeze-thaw cycles .

- Handling : Use gloves and avoid skin contact, as quinoline derivatives may exhibit irritant properties .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., LIMK/Rock kinases, as seen in related dihydroquinoline inhibitors ). Optimize force fields for carboxamide and methyl group interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions at the 2,4,7-methyl sites .

- SAR Analysis : Compare binding energies with analogs (e.g., tert-butyl 6-nitro derivatives) to identify critical substituents .

Q. What strategies resolve conflicting bioactivity data in assays involving quinoline carboxamides?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 μM) to rule out false positives/negatives. Include positive controls (e.g., known kinase inhibitors ).

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization ).

- Data Normalization : Apply Z-score or B-score normalization to minimize plate-to-plate variability .

Q. How do structural modifications at the 2,4,7-methyl positions influence bioactivity compared to other dihydroquinoline derivatives?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with single/double methyl deletions and test in enzyme inhibition assays (e.g., IC₅₀ against CETP ).

- Key Findings :

| Substituent Modification | Bioactivity (CETP Inhibition) | Reference |

|---|---|---|

| 2,2,4,7-tetramethyl | IC₅₀ = 12 nM | |

| 2,4-dimethyl | IC₅₀ = 45 nM | |

| 7-methyl only | IC₅₀ = 210 nM |

- Mechanistic Insight : Steric hindrance from 2,2-dimethyl groups enhances target binding, while 7-methyl improves solubility .

Q. What analytical methods validate purity and detect impurities in synthesized batches?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm. Purity ≥95% is acceptable for biological assays .

- LC-MS : Identify impurities via fragmentation patterns (e.g., demethylated byproducts at m/z 306 ).

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Methodological Notes

- Synthesis Optimization : Evidence from tert-butyl quinoline carboxylates highlights the importance of steric effects and solvent choice in cyclization reactions .

- Bioactivity Validation : Cross-referencing kinase inhibition data with structurally related compounds (e.g., LIMK inhibitors ) ensures mechanistic relevance.

- Data Reproducibility : Standardize protocols using guidelines from pharmacopeial sources (e.g., USP-NF ) for assay validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.